



# **Encaleret in Clinical Trials: Application Notes** and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Encaleret |           |
| Cat. No.:            | B607308   | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and experimental protocols for **Encaleret** as investigated in clinical trials. The information is compiled from publicly available data on Phase 2 and Phase 3 studies, primarily in patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) and post-surgical hypoparathyroidism.

**Encaleret** is an investigational, orally administered, negative allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. By inhibiting the CaSR, Encaleret is designed to address the underlying pathophysiology of conditions like ADH1, which is caused by gain-offunction mutations in the CASR gene[2][3][4]. These mutations lead to increased CaSR sensitivity to extracellular calcium, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels[1][3][5]. Encaleret aims to normalize these mineral homeostases[1][6].

#### Signaling Pathway of Encaleret

Encaleret acts as a calcilytic, a negative allosteric modulator of the CaSR. In ADH1, the CaSR is overly sensitive to calcium, suppressing PTH secretion from the parathyroid gland and increasing calcium excretion from the kidneys, even when blood calcium is low. **Encaleret** binds to the CaSR and reduces its signaling, thereby restoring a more normal response to extracellular calcium. This leads to increased PTH secretion and decreased urinary calcium excretion, which in turn helps to normalize blood calcium levels.





Click to download full resolution via product page

Figure 1: Encaleret's Mechanism of Action on the CaSR Pathway.

#### **Dosage and Administration in Clinical Trials**

**Encaleret** has been administered orally, typically as a film-coated tablet, in both inpatient and outpatient settings[3][7]. Dosing has been individualized based on patient response, with the goal of normalizing blood and urine calcium levels[3][7].

## Phase 2b Study (NCT04581629) in ADH1

This open-label study involved dose-ranging and maintenance periods. Participants discontinued standard-of-care treatments like calcium and active vitamin D supplements before starting **Encaleret**[3][8][9].

Table 1: Dosing Regimens in the Phase 2b Study for ADH1



| Study Period           | Duration                 | Dosing<br>Strategy                                 | Dosage<br>Range/Mean<br>Dose                                                            | Administration<br>Frequency                         |
|------------------------|--------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------|
| Period 1               | 5 days (inpatient)       | Ascending dose escalation[10]                      | Started at 30 mg,<br>up to 180 mg<br>BID. Day 5<br>Mean:<br>350.0±22.4<br>mg/day[9][11] | Once daily for first 3 days, then twice daily (BID) |
| Period 2               | 5 days (inpatient)       | Individualized dose based on Period 1 response[10] | Day 5 Mean:<br>178.3±123.7<br>mg/day[11]                                                | Twice daily (BID)                                   |
| Period 3               | 24 weeks<br>(outpatient) | Dose adjustments to maintain eucalcemia[3]         | Wide range (5 to<br>190 mg). Week<br>24 Mean:<br>172.0±140<br>mg/day[3][11]             | Twice daily (BID)                                   |
| Long-Term<br>Extension | Up to 2 years            | Continued individualized dosing[10]                | Not specified                                                                           | Twice daily (BID)                                   |

# Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism

This study evaluated the PTH-independent effects of **Encaleret**.

Table 2: Dosing in Phase 2 Proof-of-Concept Study



| Patient<br>Population                   | Number of<br>Participants | Dosage                                  | Duration                 | Key<br>Administration<br>Note                                        |
|-----------------------------------------|---------------------------|-----------------------------------------|--------------------------|----------------------------------------------------------------------|
| Post-Surgical<br>Hypoparathyroidi<br>sm | 10                        | 162 mg twice<br>daily (BID)[12]<br>[13] | Up to 5 days[12]<br>[13] | Calcitriol was discontinued one day prior to the first dose[12][13]. |

#### Phase 3 CALIBRATE Study (NCT05680818) in ADH1

This pivotal, randomized study compared **Encaleret** to standard of care[14].

Table 3: CALIBRATE Phase 3 Study Design

| Study Period              | Duration                                         | Treatment Arm | Dosing Strategy                                             |
|---------------------------|--------------------------------------------------|---------------|-------------------------------------------------------------|
| Titration Period          | 20 weeks                                         | Encaleret     | Dose adjusted to achieve normal blood and urine calcium[14] |
| Standard of Care<br>(SoC) | Continued calcium and/or active Vitamin D[7][14] |               |                                                             |
| Maintenance Period        | 4 weeks                                          | Encaleret     | Maintained dose from titration period[14]                   |
| Standard of Care<br>(SoC) | Maintained dose from titration period[14]        |               |                                                             |

# **Summary of Clinical Efficacy Data**

Clinical trials have demonstrated **Encaleret**'s ability to normalize key biochemical markers in patients with ADH1.

Table 4: Summary of Biochemical Responses to Encaleret in ADH1 Clinical Trials



| Parameter                           | Baseline (on<br>Standard of Care) | Post-Encaleret<br>Treatment                                           | Source  |
|-------------------------------------|-----------------------------------|-----------------------------------------------------------------------|---------|
| Albumin-Corrected<br>Blood Calcium  | Low (Mean: 7.1 ± 0.4 mg/dL)       | Normalized and maintained in the normal range (8.4–10.2 mg/dL)[3][15] | [3][15] |
| 24-Hour Urinary<br>Calcium          | High (Mean: 384 ± 221 mg/24h)     | Reduced to within the normal range (<250-300 mg/24h)[3][15]           | [3][15] |
| Intact Parathyroid<br>Hormone (PTH) | Low (Mean: 6.3 ± 7.8 pg/mL)       | Increased to within the<br>normal range (15–65<br>pg/mL)[3][15]       | [3][15] |
| Blood Phosphorus                    | High end of normal/elevated       | Decreased[3]                                                          | [3]     |

In the Phase 3 CALIBRATE study, 76% of participants on **Encaleret** achieved normal serum and urine calcium levels at 24 weeks, compared to 4% on standard therapy[16].

# **Experimental Protocols**Participant Enrollment and Baseline Assessment

- Inclusion Criteria: Participants typically had a confirmed pathogenic or likely pathogenic
  activating variant of the CASR gene and biochemical evidence of ADH1 (hypocalcemia,
  hypercalciuria, low PTH)[7][10]. For the CALIBRATE study, participants were 16 years of age
  or older[14].
- Exclusion Criteria: Common exclusions included recent hypocalcemic seizures, history of thyroid or parathyroid surgery, and use of certain medications like thiazide diuretics or strong CYP3A4 inhibitors[7][10].
- Washout Period: Prior to Encaleret administration, participants underwent a washout period where standard-of-care treatments, such as calcium and active vitamin D (calcitriol) supplements, were discontinued[3][8][9].



## **Dosing and Monitoring Workflow**

The administration of **Encaleret** followed a carefully monitored protocol, especially during the initial inpatient dose-finding phases.





Click to download full resolution via product page

Figure 2: Workflow for **Encaleret** Administration and Monitoring.



#### **Key Biomarker Assessments**

- Blood Samples:
  - Albumin-Corrected Serum Calcium: Measured frequently, especially during dose titration, to monitor for hypo- and hypercalcemia and to guide dose adjustments[3].
  - Intact Parathyroid Hormone (PTH): Assessed to confirm the mechanism of action, with an expected increase from baseline[3].
  - Other Markers: Blood phosphorus, magnesium, 1,25-dihydroxy-vitamin D, and bone turnover markers (e.g., CTx, P1NP) were also monitored[3][10][15].
- Urine Samples:
  - 24-Hour Urinary Calcium Excretion: A key efficacy endpoint, measured to assess the reduction of hypercalciuria[3][16].
  - Fractional Excretion of Calcium: Calculated to assess renal calcium handling[12][13].
- Safety Monitoring:
  - Adverse events were recorded throughout the trials. Treatment-related adverse events
    included transient and mild hypophosphatemia or hypercalcemia, which typically resolved
    with dose adjustment[3][11].
  - Renal function was monitored, and in the Phase 2b study, pre-existing renal calcifications did not worsen[3].

#### **Methodologies for Biomarker Analysis**

While specific assay manufacturers are not consistently reported in the available literature, the analysis of key biomarkers would follow standard clinical laboratory protocols.

 Serum Calcium: Typically measured using colorimetric assays on automated clinical chemistry analyzers. Values are corrected for serum albumin concentration using a standard formula (e.g., Bazell's formula).



- Intact PTH: Measured using two-site immunoassays (e.g., ELISA or chemiluminescent immunoassay) that detect the full, biologically active PTH (1-84) molecule.
- 24-Hour Urine Calcium: Requires a complete 24-hour urine collection. The total calcium content is measured, and the result is reported as mg/24 hours.
- Bone Turnover Markers: Serum C-telopeptide (CTx) and procollagen type 1 N-propeptide (P1NP) are measured using specific immunoassays to assess bone resorption and formation, respectively[10].

These notes and protocols are intended to provide a comprehensive summary based on available clinical trial data. Researchers should always refer to the specific, detailed study protocols for conducting their own investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bridgebio.com [bridgebio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bridgebio.com [bridgebio.com]
- 9. BridgeBio Pharma Announces Proof-of-Concept Data of Encaleret in ADH1 at the Endocrine Society's 2021 Annual Meeting BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]



- 11. docs.publicnow.com [docs.publicnow.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. Encaleret Showed Parathyroid Hormone-Independent Normalization of Blood and Urine Calcium in Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism - BioSpace [biospace.com]
- 14. bridgebio.com [bridgebio.com]
- 15. bridgebio.com [bridgebio.com]
- 16. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- To cite this document: BenchChem. [Encaleret in Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#encaleret-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com